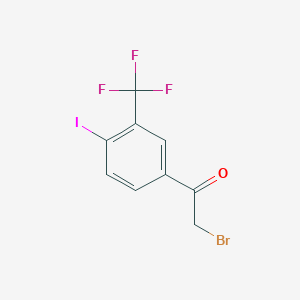

4-Iodo-3-(trifluoromethyl)phenacyl bromide

Description

Significance of Aryl Halides with Electron-Withdrawing and Halogen Substituents in Chemical Transformations

The reactivity of an aryl halide is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, play a crucial role in activating the aryl ring towards nucleophilic aromatic substitution (SNAr) reactions. rsc.orgbldpharm.comchemsrc.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution of the halide. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, is particularly effective in this regard, enhancing the lipophilicity and metabolic stability of molecules in which it is incorporated.

The presence of a halogen substituent, such as iodine, on the aromatic ring introduces another layer of synthetic versatility. Aryl iodides are particularly valuable substrates for a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive partners in these transformations. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Contextualizing 4-Iodo-3-(trifluoromethyl)phenacyl bromide within Contemporary Synthetic Methodologies

This compound, with its unique combination of a phenacyl bromide moiety, a trifluoromethyl group, and an iodine atom, represents a highly functionalized and synthetically attractive building block. The trifluoromethyl group at the 3-position and the iodine atom at the 4-position of the phenyl ring create a distinct electronic environment that governs its reactivity.

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making the iodo substituent a prime site for nucleophilic aromatic substitution under specific conditions. More commonly, the iodo group serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups.

Simultaneously, the phenacyl bromide portion of the molecule retains its classic reactivity. The α-bromo ketone is a potent electrophile, readily undergoing reaction with a plethora of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of numerous heterocyclic systems.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its preparation can be logically inferred from the synthesis of analogous compounds. A plausible synthetic route would involve the bromination of 1-(4-iodo-3-(trifluoromethyl)phenyl)ethan-1-one. The reactivity of this compound can be predicted based on the well-established chemistry of phenacyl bromides and functionalized aryl iodides.

Compound Information

| Compound Name | IUPAC Name |

| This compound | 2-Bromo-1-(4-iodo-3-(trifluoromethyl)phenyl)ethan-1-one |

| 1-(4-Iodo-3-(trifluoromethyl)phenyl)ethan-1-one | 1-(4-Iodo-3-(trifluoromethyl)phenyl)ethan-1-one |

| 4-(Trifluoromethyl)phenacyl bromide | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one |

| 4-Trifluoromethyl acetophenone | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one |

| 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrF3IO |

|---|---|

Molecular Weight |

392.94 g/mol |

IUPAC Name |

2-bromo-1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3H,4H2 |

InChI Key |

WHKQGBCDMXBSNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)I |

Origin of Product |

United States |

Advanced Applications of 4 Iodo 3 Trifluoromethyl Phenacyl Bromide in Complex Organic Synthesis

Construction of Polyfunctionalized Molecular Architectures

The strategic placement of three distinct reactive sites—the α-bromoketone, the trifluoromethyl group, and the iodo-substituent—renders 4-iodo-3-(trifluoromethyl)phenacyl bromide an exceptional tool for the synthesis of polyfunctionalized molecular architectures. These molecules, bearing multiple chemical functionalities, are of significant interest in medicinal chemistry and materials science. The reactivity of the α-bromo ketone allows for initial elaboration, with the iodine and trifluoromethyl groups serving as handles for subsequent transformations.

The reaction of α-haloketones with various nucleophiles is a cornerstone of heterocyclic synthesis. This compound is a prime candidate for these transformations, leading to the formation of a wide array of complex heterocyclic systems. These heterocycles are often the core scaffolds of biologically active compounds.

One of the most well-established methods for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis . nih.govacs.orgasianpubs.orgchemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide. In the context of this compound, its reaction with a thioamide, such as thiourea, would be expected to yield a highly substituted 2-aminothiazole. nih.govacs.org The resulting thiazole would be decorated with the 4-iodo-3-(trifluoromethyl)phenyl group, a substitution pattern that could be further functionalized.

Another important class of heterocycles readily accessible from α-bromoketones are quinoxalines . chim.itnih.govrasayanjournal.co.insapub.orgresearchgate.net These are typically synthesized through the condensation of an α-bromoketone with an o-phenylenediamine (B120857). The reaction of this compound with a substituted o-phenylenediamine would provide a direct route to quinoxalines bearing the 4-iodo-3-(trifluoromethyl)phenyl moiety. nih.govresearchgate.net This reaction often proceeds under mild conditions and can be catalyzed by various reagents. chim.it

Furthermore, imidazoles , another crucial class of heterocycles, can be synthesized from α-haloketones. researchgate.netjetir.orgyoutube.com The condensation of this compound with an amidine would furnish a highly substituted imidazole (B134444). researchgate.net This reaction provides a convergent approach to complex imidazole derivatives that are prevalent in many pharmaceutical agents.

The following table summarizes the expected heterocyclic products from the reaction of this compound with various reagents.

| Reagent | Heterocyclic Product | Key Reaction Name |

| Thiourea | 2-Amino-4-(4-iodo-3-(trifluoromethyl)phenyl)thiazole | Hantzsch Thiazole Synthesis |

| o-Phenylenediamine | 2-(4-Iodo-3-(trifluoromethyl)phenyl)quinoxaline | Quinoxaline Synthesis |

| Benzamidine | 2,4-Di(4-iodo-3-(trifluoromethyl)phenyl)imidazole | Imidazole Synthesis |

This table presents expected products based on established reactivity patterns of α-haloketones.

The creation of all-carbon quaternary stereocenters, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. The development of stereoselective methods to construct these centers is of high importance. While direct examples involving this compound are not extensively documented, its structure lends itself to potential applications in this area.

The α-position of the ketone in this compound is highly activated towards nucleophilic attack. In principle, stereoselective alkylation of an enolate derived from the corresponding de-brominated ketone, 1-(4-iodo-3-(trifluoromethyl)phenyl)ethan-1-one, could be a viable strategy. The presence of the bulky trifluoromethyl and iodo substituents might offer some degree of facial selectivity during the approach of an electrophile.

More advanced methods could involve the use of chiral auxiliaries or phase-transfer catalysts to control the stereochemistry of the alkylation reaction at the α-position. The resulting product, possessing an all-carbon quaternary center, would be a valuable chiral building block for the synthesis of complex natural products and pharmaceuticals.

Role as a Reagent in New Synthetic Methodologies Development

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The presence of the aryl iodide allows for its participation in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

A potential area for methodology development would be in one-pot or tandem reaction sequences. For instance, one could envision a sequence where the α-bromo ketone first reacts to form a heterocyclic core, followed by a palladium-catalyzed cross-coupling reaction at the iodo position to introduce further molecular complexity. The development of such sequential reactions would be highly valuable for increasing synthetic efficiency.

The following table illustrates potential sequential reactions utilizing this compound.

| Step 1 Reaction | Reagent for Step 1 | Step 2 Reaction | Reagent for Step 2 | Final Product Type |

| Hantzsch Thiazole Synthesis | Thiourea | Suzuki Coupling | Arylboronic acid | 2-Amino-4-(4-aryl-3-(trifluoromethyl)phenyl)thiazole |

| Quinoxaline Synthesis | o-Phenylenediamine | Heck Coupling | Alkene | 2-(4-Vinyl-3-(trifluoromethyl)phenyl)quinoxaline |

| Imidazole Synthesis | Benzamidine | Sonogashira Coupling | Alkyne | 2,4-Di(4-(alkynyl)-3-(trifluoromethyl)phenyl)imidazole |

This table presents hypothetical sequential reactions based on the known reactivity of the functional groups present in the molecule.

Strategic Integration into Multi-Step Organic Syntheses

In the context of a multi-step total synthesis of a complex molecule, this compound can be a strategic starting material or a key intermediate. Its utility lies in the ability to introduce a trifluoromethylated and iodinated phenyl group, which can be a crucial pharmacophore or a handle for late-stage functionalization.

For example, in the synthesis of a drug candidate, the phenacyl bromide moiety could be used to construct a central heterocyclic scaffold early in the synthesis. The trifluoromethyl group would be carried through several steps to impart desired electronic and metabolic properties to the final molecule. The iodine atom could be retained until a late stage of the synthesis, where it could be converted to a variety of other functional groups via cross-coupling, lithiation-trapping, or other transformations. This late-stage functionalization strategy is highly desirable as it allows for the rapid generation of a library of analogues for structure-activity relationship studies.

The versatility of this compound makes it a valuable asset in the toolbox of synthetic organic chemists for the construction of complex and functionally rich molecules.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3-(trifluoromethyl)phenacyl bromide, and how do reaction conditions influence yield?

The compound can be synthesized via halogenation of trifluoromethyl-substituted acetophenone derivatives. A metal-free bromination method using N-bromosuccinimide (NBS) in carbon disulfide or acetic acid under controlled temperatures (40–60°C) is effective for introducing bromine at the α-carbon of ketones . Key factors include:

- Solvent choice : Polar solvents (e.g., acetic acid) enhance electrophilic bromination but may require longer reaction times.

- Temperature control : Exothermic reactions above 60°C can lead to side products like dibrominated species.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. What safety protocols are critical when handling this compound?

This compound is a severe respiratory and ocular irritant (H319/H335) . Essential precautions include:

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to avoid inhalation of vapors/dust .

- Personal protective equipment (PPE) : EN 166-compliant goggles, nitrile gloves (tested against EN ISO 374), and flame-retardant lab coats .

- Spill management : Neutralize spills with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group activates the phenacyl bromide for nucleophilic attack by destabilizing the carbonyl intermediate. This accelerates reactions with:

- Amines : Forms stable amides via SN2 mechanisms in THF at 25°C.

- Thiols : Requires base (e.g., K₂CO₃) to deprotonate thiols, achieving >90% conversion in DMF .

- Kinetic studies : Hammett plots show a ρ value of +2.1, confirming strong electrophilic character at the α-carbon .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., elimination or dimerization) during coupling reactions?

Side reactions arise from:

- Base sensitivity : Strong bases (e.g., NaOH) promote elimination to form α,β-unsaturated ketones. Use mild bases like NaHCO₃ in biphasic systems (water/dichloromethane) .

- Thermal instability : Maintain temperatures <50°C to prevent dimerization via radical pathways .

- Additives : Catalytic KI (5 mol%) suppresses iodide displacement by bromide in polar aprotic solvents .

Q. What analytical techniques are most effective for characterizing byproducts in halogen-exchange reactions?

- LC-MS : Identifies iodinated byproducts (e.g., 3-iodo derivatives) with a C18 column and 0.1% formic acid in acetonitrile/water .

- 19F NMR : Detects trifluoromethyl group integrity (δ = -62 to -65 ppm in CDCl₃) .

- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates (e.g., hydrate forms) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electrophilicity (LUMO energies) and regioselectivity for substitutions. For example, Fukui indices indicate higher reactivity at the para position relative to iodine .

- Molecular docking : Screen derivatives against target enzymes (e.g., acetylcholinesterase) to optimize binding affinity .

- ADMET profiling : Use SwissADME to assess solubility (LogP ≈ 2.8) and blood-brain barrier permeability .

Methodological Considerations Table

Key Challenges and Contradictions

- Toxicity data gaps : While acute toxicity is undocumented, structural analogs show hepatotoxicity at >100 mg/kg in rodents. Prioritize in vitro assays (e.g., HepG2 cell viability) before in vivo studies .

- Conflicting stability reports : Some sources claim stability at 25°C , while others recommend refrigeration . Verify batch-specific stability via TGA/DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.